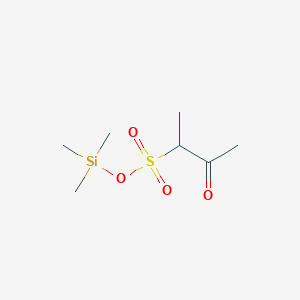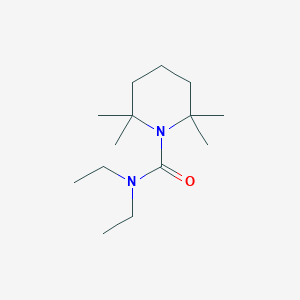
N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide: is an organic compound belonging to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with two ethyl groups and four methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One of the common methods for synthesizing N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction.
Industrial Production Methods: Industrially, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Iodine, heterocyclic thiols.
Major Products Formed:
Hydroxylamines: Formed through oxidation.
Amine Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry:
Deprotonation Reagent: Used for efficient ortho-deprotonation of pyridine-3-carboxamide.
Base in Organic Synthesis: Acts as a hindered base in various organic reactions.
Biology and Medicine:
Industry:
Light Stabilizers: Derivatives are used as hindered amine light stabilizers in polymers.
Battery Technology: Used in the synthesis of electrodes for all-organic radical batteries.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves its role as a base and its ability to stabilize radicals. It interacts with molecular targets through deprotonation and radical stabilization pathways, making it valuable in both organic synthesis and industrial applications .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used as an antioxidant and in battery technology.
Uniqueness: N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties make it particularly effective as a base and in stabilizing radicals, distinguishing it from other similar compounds.
Properties
CAS No. |
89038-57-3 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
N,N-diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H28N2O/c1-7-15(8-2)12(17)16-13(3,4)10-9-11-14(16,5)6/h7-11H2,1-6H3 |
InChI Key |
ZFAYUTPHWCFUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
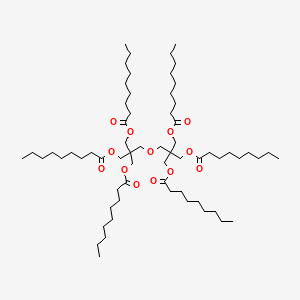
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
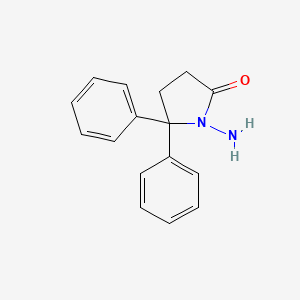
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
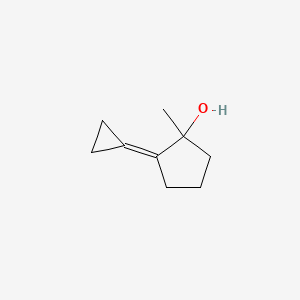
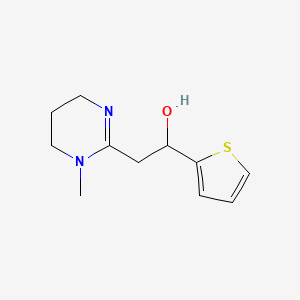
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
